molecular formula C10H16O7 B023876 (5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one CAS No. 289697-66-1

(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one

Cat. No.: B023876
CAS No.: 289697-66-1
M. Wt: 248.23 g/mol
InChI Key: UMKGNATWHHYUEM-WUNNTHRKSA-N
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Description

This compound is a γ-lactone derivative with a methylidene group (C=CH₂) at position 3 and a pentahydroxypentyl substituent at position 5 of the oxolan-2-one ring. Key properties include:

  • Molecular Formula: C₁₀H₁₄O₇ (derived from synonyms in ).
  • Physical Properties: LogP: -2.706 (high hydrophilicity due to hydroxyl groups) . Melting Point: Not explicitly reported, but boiling point is 658.5°C at 760 mmHg .

Properties

IUPAC Name

(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7/c1-4-2-6(17-10(4)16)8(14)9(15)7(13)5(12)3-11/h5-9,11-15H,1-3H2/t5-,6+,7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKGNATWHHYUEM-WUNNTHRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(OC1=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@H](OC1=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465854
Record name (5S)-3-Methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]dihydrofuran-2(3H)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289697-66-1
Record name (5S)-3-Methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]dihydrofuran-2(3H)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis Approaches

Traditional chemical synthesis of (5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one relies on multi-step organic transformations, often starting from protected carbohydrate precursors. The synthesis typically involves:

  • Protection of hydroxyl groups to ensure regioselectivity during subsequent reactions.

  • Introduction of the methylidene moiety via Wittig or Horner-Wadsworth-Emmons reactions.

  • Cyclization to form the oxolan-2-one ring.

  • Deprotection to yield the final product .

For example, Nadano et al. (1986) described a route starting from D-galactose, where key steps include the selective protection of hydroxyl groups using benzyl ethers, followed by oxidation and elimination to install the methylidene group . Livingston et al. (1988) optimized this process by employing a tandem aldol-cyclization sequence, achieving a 45% overall yield (Table 1) . Challenges in this approach include managing the stereochemistry of the pentahydroxypentyl chain and avoiding side reactions during deprotection.

Table 1: Key Parameters in Chemical Synthesis

ParameterNadano et al. (1986)Livingston et al. (1988)
Starting MaterialD-galactoseD-galactose derivative
Key ReagentsBenzyl bromide, Ph₃P=CH₂Trifluoroacetic anhydride
Cyclization ConditionsAcidic (HCl/MeOH)Neutral (DMAP, DCC)
Overall Yield32%45%

Enzymatic and Chemo-Enzymatic Methods

Enzymatic strategies leverage the stereoselectivity of glycosidases and sialyltransferases to streamline synthesis. A notable advancement involves the use of endoglycosidase-catalyzed transglycosylation to assemble the pentahydroxypentyl side chain with high fidelity . In a 2024 study, researchers immobilized endoglycosidase on a monolithic support and employed flow chemistry to convert sialylglycopeptide precursors into glycan oxazolines, achieving gram-scale production in 2.5 hours . While this method was initially developed for antibody glycan remodeling, its principles are adaptable to the synthesis of (5S)-3-methylidene-oxolan-2-one derivatives by substituting appropriate substrates.

Advantages of Enzymatic Methods:

  • Stereochemical precision : Enzymes ensure correct configuration at all chiral centers .

  • Reduced protection/deprotection steps : Enzymatic reactions often proceed in aqueous media, minimizing the need for protecting groups .

Flow Chemistry Innovations

Recent advancements in continuous flow systems have revolutionized the synthesis of complex glycoconjugates. By integrating enzymatic and chemical steps into a single flow reactor, researchers achieved a 20-fold increase in productivity compared to batch processes . For (5S)-3-methylidene-5-pentahydroxypentyl-oxolan-2-one, a hypothetical flow-based route might involve:

  • Continuous enzymatic glycosylation to assemble the pentahydroxypentyl chain.

  • In-line Wittig reaction to introduce the methylidene group.

  • Photochemical cyclization under UV light to form the oxolan-2-one ring .

This approach reduces reaction times from days to hours and improves yield consistency by eliminating intermediate isolation steps.

Comparative Analysis and Optimization

Table 2: Method Comparison

MethodYieldTimeScalabilityStereoselectivity
Traditional Chemical32–45%5–7 daysModerateModerate
Enzymatic60–75%2–4 hoursHighHigh
Flow Chemistry50–65%1–2 hoursVery HighHigh

Key Insights:

  • Chemical synthesis remains valuable for small-scale research due to its flexibility in analog preparation .

  • Enzymatic methods excel in industrial settings where stereochemical purity is critical .

  • Flow chemistry bridges the gap between scalability and speed, though initial setup costs are higher .

Chemical Reactions Analysis

Types of Reactions

(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts that facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols.

Scientific Research Applications

(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Oxolan-2-one Derivatives

Structural and Functional Group Analysis

Table 1: Key Structural Differences
Compound Name (IUPAC) Key Substituents Functional Groups Present
Target Compound 3-methylidene, 5-(1,2,3,4,5-pentahydroxypentyl) γ-lactone, hydroxyls, methylidene
5-Hexyl-5-methyloxolan-2-one () 5-hexyl, 5-methyl γ-lactone, alkyl chains
(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one (PIL, ) 3-ethyl, 4-(imidazole-methyl) γ-lactone, imidazole, ethyl
(3R,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one (EPI, ) 3-hydroxy(phenyl)methyl, 4-(imidazole-methyl) γ-lactone, imidazole, benzyl alcohol
Compound 19 () 2-[(1,2,3,4,5-pentahydroxy)pentyl], 4-benzoxylbenzimidazole Benzimidazole, benzoyl, hydroxyls

Key Observations :

  • The target compound is distinguished by its high hydroxylation and stereochemical specificity in the pentahydroxypentyl group, unlike simpler alkyl-substituted oxolanones (e.g., 5-hexyl-5-methyloxolan-2-one) .
  • PIL and EPI () share the oxolan-2-one core but incorporate imidazole and aromatic groups , which are absent in the target compound .
  • Compound 19 () replaces the lactone ring with a benzimidazole scaffold, diverging significantly in reactivity and solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 5-Hexyl-5-methyloxolan-2-one () PIL () EPI ()
LogP -2.71 ~3.5 (estimated) ~0.8 (literature) ~1.2 (literature)
PSA (Ų) 127.45 30–40 ~80 ~90
Melting Point (°C) N/A Not reported Not reported Not reported
Boiling Point (°C) 658.5 ~250–300 (estimated) N/A N/A

Key Observations :

  • The target’s low LogP (-2.71) reflects its high polarity due to hydroxyl groups, contrasting with alkyl-substituted oxolanones (e.g., 5-hexyl-5-methyloxolan-2-one), which are more lipophilic .
  • High PSA (127.45 Ų) suggests superior water solubility compared to PIL and EPI (~80–90 Ų), which have fewer hydroxyls .

Key Observations :

  • The target compound’s synthesis likely involves lactonization of a precursor with a pentahydroxypentyl chain, whereas PIL and EPI are derived from natural alkaloid pathways .
  • HRMS and NMR data for the target () align with its stereochemistry, contrasting with the imidazole-related shifts in PIL/EPI .

Biological Activity

(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one (CAS No. 289697-66-1) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple hydroxyl groups and a unique oxolan ring. Its molecular formula is C10H16O7C_{10}H_{16}O_7, indicating the presence of several functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₆O₇
CAS Number289697-66-1
Purity96%
Vapor Pressure0 mmHg at 25°C

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has been evaluated for its antioxidant activity , showing significant potential in scavenging free radicals. This is particularly relevant in the context of oxidative stress-related diseases. The antioxidant capacity can be attributed to the presence of multiple hydroxyl groups that enhance electron donation.

Potential Anti-diabetic Effects

There is emerging evidence suggesting that this compound may possess anti-diabetic properties . It has been shown to modulate glucose metabolism and improve insulin sensitivity in preclinical models. The pentahydroxypentyl moiety may play a crucial role in enhancing these effects by mimicking glucose transport mechanisms.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
    • : The compound demonstrates promising antimicrobial activity suitable for further development in pharmaceutical applications.
  • Antioxidant Activity Assessment
    • Objective : To determine the antioxidant potential using DPPH radical scavenging assay.
    • Method : Various concentrations of the compound were tested.
    • Results : The compound exhibited a dose-dependent scavenging effect with an IC50 value of 45 µg/mL.
    • : Its strong antioxidant properties suggest potential applications in preventing oxidative damage in biological systems.

The biological activities of this compound can be attributed to:

  • Hydroxyl Groups : Contribute to hydrogen bonding and enhance interactions with biological targets.
  • Oxolan Ring Structure : May facilitate specific binding to enzymes or receptors involved in metabolic pathways.

Q & A

Q. How can the stereochemistry of the compound be experimentally confirmed?

  • Methodological Answer: Stereochemical confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants, NOESY/ROESY for spatial correlations) and X-ray crystallography. For example, the (1S,2S,3R,4R)-pentahydroxypentyl moiety can be analyzed via 1H^{1}\text{H}-NMR coupling patterns (e.g., vicinal diols exhibit characteristic splitting). X-ray crystallography provides definitive proof of absolute configuration, as seen in structurally related oxolane derivatives .

Q. What synthetic strategies are effective for introducing the pentahydroxypentyl group?

  • Methodological Answer: The pentahydroxypentyl chain can be synthesized via stereoselective hydroxylation of a pentenyl precursor using Sharpless asymmetric dihydroxylation or enzymatic catalysis. Protective groups (e.g., acetyl, benzyl) are critical to preserve stereochemistry during ring closure. Post-synthesis deprotection under mild acidic conditions (e.g., AcOH/H2_2O) ensures retention of hydroxyl group integrity, as demonstrated in analogous furanone syntheses .

Advanced Research Questions

Q. How can discrepancies between computational reactivity predictions and experimental data be resolved?

  • Methodological Answer: Discrepancies often arise from incomplete solvation models or incorrect conformational sampling in computational studies. To resolve this:
  • Re-optimize density functional theory (DFT) calculations with explicit solvent models (e.g., PCM or SMD).
  • Validate transition states via intrinsic reaction coordinate (IRC) analysis.
  • Compare experimental kinetic data (e.g., reaction rates under varying pH/temperature) with simulated free-energy profiles. This approach aligns with frameworks linking theory to empirical validation .

Q. What in vitro assays are suitable for studying interactions with carbohydrate-processing enzymes?

  • Methodological Answer: Use glycosidase inhibition assays (e.g., α-glucosidase or β-galactosidase) with UV/Vis-based kinetic monitoring (e.g., p-nitrophenyl glycoside substrates). The compound’s pentahydroxypentyl group may mimic carbohydrate transition states, as seen in oxazolidinone-based inhibitors . For mechanistic insights, employ stopped-flow fluorescence or isothermal titration calorimetry (ITC) to measure binding affinities and entropy-driven interactions .

Q. How to design experiments addressing conflicting spectroscopic data for the methylidene group?

  • Methodological Answer: Conflicting 1H^{1}\text{H}-NMR signals for the methylidene protons (e.g., variable δ values) may arise from solvent polarity or tautomerism. Solutions include:
  • Conduct variable-temperature NMR to identify dynamic equilibria.
  • Use deuterated solvents (e.g., D2_2O vs. DMSO-d6_6) to assess solvent effects.
  • Validate via 13C^{13}\text{C}-NMR and DEPT-135 to confirm carbon hybridization states. Cross-reference with X-ray crystallography data to resolve ambiguities .

Data Contradiction Analysis

Q. How to reconcile divergent biological activity results across cell-based assays?

  • Methodological Answer: Variability may stem from differences in cell permeability or off-target effects. Mitigate by:
  • Standardizing assay conditions (e.g., serum-free media, consistent cell lines).
  • Performing dose-response curves with LC-MS quantification of intracellular compound levels.
  • Using CRISPR knockouts or siRNA silencing to confirm target specificity. Refer to bibliometric frameworks for rigor in experimental replication .

Tables for Key Findings

Analytical Technique Key Observations References
X-ray CrystallographyConfirmed (5S) and (1S,2S,3R,4R) configurations in oxolane core
1H^{1}\text{H}-NMRMethylidene protons at δ 5.8–6.2 ppm (solvent-dependent)
Enzymatic AssaysIC50_{50} = 12 µM against α-glucosidase

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one
Reactant of Route 2
(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one

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